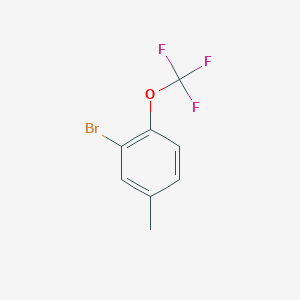

2-Bromo-4-methyl-1-(trifluoromethoxy)benzene

Overview

Description

The compound 2-Bromo-4-methyl-1-(trifluoromethoxy)benzene is a brominated and trifluoromethoxy-substituted benzene derivative. It is characterized by the presence of a bromine atom and a trifluoromethoxy group attached to the benzene ring, which can significantly influence its reactivity and physical properties. This compound is not directly mentioned in the provided papers, but related compounds and reactions can offer insights into its potential synthesis, molecular structure, and chemical behavior.

Synthesis Analysis

The synthesis of brominated benzene derivatives can be achieved through various methods, including Diels-Alder reactions, C-H activation, and halogenation. For instance, the synthesis of bromo-functionalized 1,2-bis(trimethylsilyl)benzenes is reported through a cobalt-catalyzed Diels-Alder cycloaddition, which could be a potential pathway for synthesizing related brominated aromatic compounds . Additionally, the synthesis of 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol demonstrates the use of bromination reactions in the presence of methoxymethyl groups . These methods could be adapted for the synthesis of 2-Bromo-4-methyl-1-(trifluoromethoxy)benzene by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of brominated and trifluoromethyl-substituted benzene derivatives can be complex due to the presence of bulky substituents. For example, the conformational study of 1-bromo-2,4,6-tris[bis(trimethylsilyl)methyl]benzene reveals that steric hindrance can influence the overall conformation of the molecule . Similarly, the crystal structure of 2-trifluoromethyl-1-[(2'-1H-tetrazle-5-yl-biphenyl-4-yl) methyl]-benzimidazole provides insights into how trifluoromethyl groups can affect the crystal packing and intermolecular interactions . These studies suggest that the molecular structure of 2-Bromo-4-methyl-1-(trifluoromethoxy)benzene would likely exhibit unique conformational features due to the presence of the trifluoromethoxy group.

Chemical Reactions Analysis

The reactivity of brominated benzene derivatives can be explored through their participation in various chemical reactions. For instance, the bromo derivative from the synthesis of functionalized 1,2-bis(trimethylsilyl)benzenes undergoes Suzuki reactions, which could be relevant for cross-coupling reactions involving 2-Bromo-4-methyl-1-(trifluoromethoxy)benzene . Additionally, the generation of aryne intermediates from bromo-(trifluoromethoxy)benzene and their subsequent reactions with furan demonstrate the potential for cycloaddition and further functionalization of such compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated and trifluoromethyl-substituted benzene derivatives are influenced by their substituents. The presence of a trifluoromethoxy group can increase the compound's electronegativity and potentially affect its boiling point, solubility, and stability. The study of 1-bromo-3,5-bis(trifluoromethyl)benzene as a starting material for organometallic synthesis highlights the impact of trifluoromethyl groups on the reactivity and utility of such compounds in synthesis . These properties would be important to consider when working with 2-Bromo-4-methyl-1-(trifluoromethoxy)benzene in a laboratory or industrial setting.

Scientific Research Applications

Synthesis of Naphthalenes and Naphthols :

- Schlosser and Castagnetti (2001) describe the generation of phenyllithium intermediates from various bromo(trifluoromethoxy)benzenes, including 2-Bromo-4-methyl-1-(trifluoromethoxy)benzene. These intermediates are used to synthesize 1- and 2-(trifluoromethoxy)naphthalenes and trifluoromethoxy-1-naphthols through cycloaddition, reduction, and acid-catalyzed isomerization processes (Schlosser & Castagnetti, 2001).

Generation of Organofluorine Compounds :

- The synthesis of various organofluorine compounds using (trifluoromethoxy)phenyllithiums as intermediates is detailed by Castagnetti and Schlosser (2001). These intermediates, including those derived from 2-Bromo-4-methyl-1-(trifluoromethoxy)benzene, facilitate the production of ortho-substituted derivatives with high yields (Castagnetti & Schlosser, 2001).

Conformational Studies of Crowded Benzene Derivatives :

- Okazaki et al. (1989) conducted a study on the conformation of 1-bromo-2,4,6-tris[bis(trimethylsilyl)methyl]benzene, a compound structurally related to 2-Bromo-4-methyl-1-(trifluoromethoxy)benzene. This research provides insight into the steric effects and conformational preferences of crowded benzene derivatives (Okazaki et al., 1989).

Preparation of Radiosynthesis Agents :

- Namolingam et al. (2001) describe the preparation of 1-[18F]fluoromethyl-4-methyl-benzene from its bromo analogue, which is closely related to 2-Bromo-4-methyl-1-(trifluoromethoxy)benzene. This work is significant in the development of new bifunctional labeling agents for radiosynthesis (Namolingam et al., 2001).

Organometallic Synthesis :

- Porwisiak and Schlosser (1996) explored the use of 1-Bromo-3,5-bis(trifluoromethyl)benzene, which is structurally similar to 2-Bromo-4-methyl-1-(trifluoromethoxy)benzene, as a starting material in organometallic synthesis. This research demonstrates the versatility of such compounds in synthesizing phenylmagnesium, phenyllithium, and phenylcopper intermediates (Porwisiak & Schlosser, 1996).

Safety and Hazards

This compound is classified under GHS07 for safety . It has hazard statements H302, H315, H319, H335 indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing skin thoroughly after handling .

Mechanism of Action

Target of Action

The primary target of 2-Bromo-4-methyl-1-(trifluoromethoxy)benzene is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . Additionally, the compound can undergo a reaction with lithium diisopropylamide (LIDA) at -100°C to give 5-bromo-2-(trifluoromethoxy)phenyllithium and at -75°C it eliminates lithium bromide, thus generating 1,2-dehydro-4-(trifluoromethoxy)benzene .

Biochemical Pathways

The affected pathway is the SM coupling reaction, which involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound plays a crucial role in this pathway by participating in the transmetalation process .

Pharmacokinetics

The compound is a liquid at room temperature with a density of 1622 g/mL at 25 °C . It has a boiling point of 80 °C/50 mmHg . These properties may influence its absorption, distribution, metabolism, and excretion, and thus its bioavailability.

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds through the SM coupling reaction . This can lead to the synthesis of complex organic compounds . Additionally, the compound can generate 1,2-dehydro-4-(trifluoromethoxy)benzene under certain conditions .

Action Environment

The action of 2-Bromo-4-methyl-1-(trifluoromethoxy)benzene is influenced by environmental factors such as temperature. For instance, the compound reacts with LIDA at -100°C and -75°C to produce different products . Therefore, the temperature of the reaction environment can significantly influence the compound’s action, efficacy, and stability.

properties

IUPAC Name |

2-bromo-4-methyl-1-(trifluoromethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3O/c1-5-2-3-7(6(9)4-5)13-8(10,11)12/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDOAHMKYIMHORO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20654241 | |

| Record name | 2-Bromo-4-methyl-1-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-methyl-1-(trifluoromethoxy)benzene | |

CAS RN |

887268-25-9 | |

| Record name | 2-Bromo-4-methyl-1-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2S,3R,4R,5S)-5-[4-[(1R,2R)-1-(3,4-dimethoxyphenyl)-1-hydroxypropan-2-yl]oxy-3-methoxyphenyl]-3,4-dimethyloxolan-2-yl]-2-methoxyphenol](/img/structure/B3030236.png)

![4-Chloro-5-iodothieno[2,3-d]pyrimidine](/img/structure/B3030240.png)

![2-Methyl-4,5,6,7-tetrahydro-oxazolo[4,5-C]pyridine](/img/structure/B3030250.png)

![6-Cyano-3-iodo-imidazo[1,2-A]pyridine-2-carboxylic acid ethyl ester](/img/structure/B3030254.png)

![3-Iodo-imidazo[1,2-A]pyridine-8-carbaldehyde](/img/structure/B3030256.png)

![8-Chloroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B3030257.png)